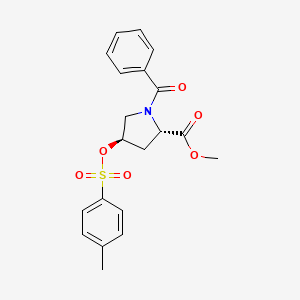

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate

Beschreibung

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzoyl group at the N1 position and a tosyloxy (p-toluenesulfonyloxy) group at the C4 position. Its molecular formula is C₂₀H₂₁NO₆S (molecular weight: 403.46), with CAS number 31560-21-1 . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as efflux pump inhibitors (e.g., TXA09155) and proteolysis-targeting chimeras (PROTACs) . The stereochemistry (2S,4R) and functional groups (tosyloxy as a leaving group, benzoyl as a protective group) are critical to its reactivity and applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

methyl (2S,4R)-1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-14-8-10-17(11-9-14)28(24,25)27-16-12-18(20(23)26-2)21(13-16)19(22)15-6-4-3-5-7-15/h3-11,16,18H,12-13H2,1-2H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQQUQWNCVWPDS-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563619 | |

| Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31560-21-1 | |

| Record name | (4R)-1-Benzoyl-4-[[(4-methylphenyl)sulfonyl]oxy]-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4R)-1-benzoyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.

Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

Tosylation: The hydroxyl group on the pyrrolidine ring is tosylated using tosyl chloride and a base like pyridine to form the tosyloxy group.

Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Tosyloxy Group

The tosyloxy group is a prime site for nucleophilic displacement due to its excellent leaving-group ability. Common reactions include:

Example Nucleophilic Substitutions :

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines (e.g., NH₃) | 4-Amino-pyrrolidine derivative | Polar aprotic solvent |

| Halides (e.g., KBr) | 4-Bromo-pyrrolidine derivative | DMF, heat |

| Azide (NaN₃) | 4-Azido-pyrrolidine derivative | DMSO, RT |

The reaction follows an SN2 pathway, leading to inversion of configuration at the 4-position. For example, displacement with sodium azide yields (2S,4S)-Methyl 1-benzoyl-4-azidopyrrolidine-2-carboxylate , confirmed by X-ray crystallography in related systems .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization:

Hydrolysis Pathways :

| Condition | Product | Application |

|---|---|---|

| Aqueous HCl (1 M), reflux | (2S,4R)-1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid | Precursor for amidation |

| LiOH, THF/H₂O | Carboxylate salt | Metal-catalyzed coupling |

The carboxylic acid derivative is pivotal in forming amides or esters via coupling reactions (e.g., EDC/HOBt) .

Cyclization Reactions

The pyrrolidine ring and tosyloxy group facilitate intramolecular cyclization. For instance:

-

Deprotonation of the ester α-carbon generates an enolate.

-

Intramolecular nucleophilic attack on the tosyloxy-bearing carbon forms a four-membered ring.

-

Tosylate elimination yields a β-lactam derivative.

Key Example :

This pathway is stereospecific, with the (4R)-configuration directing the enolate geometry .

Stereochemical Influence on Reactivity

The (2S,4R)-configuration imposes steric and electronic constraints:

-

Tosyloxy Displacement : The trans relationship between the 2-carboxylate and 4-tosyloxy groups favors backside attack in SN2 reactions, preserving stereochemical fidelity .

-

Ring Conformation : The pyrrolidine ring adopts a twist-boat conformation, positioning the tosyloxy group for axial nucleophilic substitution .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate | Lower electrophilicity at C4 due to hydroxyl group |

| (2S,4S)-Tosyloxy analogue | Altered stereochemical outcomes in substitutions |

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. Its ability to stabilize transition states during reactions enhances the selectivity of the synthesis process, making it valuable for producing pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. Its structural features allow for modifications that lead to biologically active derivatives. Research has indicated its potential role in developing new therapeutic agents targeting specific diseases.

Catalysis

In the realm of catalysis, this compound is employed in the development of chiral catalysts for enantioselective reactions. These catalysts are essential for synthesizing compounds with specific stereochemistry, which is critical in drug development.

Material Science

The compound is being explored for its potential in synthesizing novel materials with unique properties. Research into its polymerization behavior and interactions with other materials may lead to advancements in fields like nanotechnology and materials engineering.

Wirkmechanismus

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and transformations it undergoes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features, molecular weights, and key properties of the target compound with structurally related pyrrolidine/piperidine derivatives:

Key Observations:

- Substituent Diversity : The target compound’s benzoyl and tosyloxy groups contrast with carbamoyl (e.g., compound 2c ), tert-butoxycarbonyl (compound 229 ), and hydroxy/thiazolyl-benzyl groups (patent compound ).

- Stereochemical Impact : The (2S,4R) configuration is shared with compound 229 and patent derivatives, suggesting its prevalence in bioactive molecules.

Physicochemical Properties

- Melting Points : Compound 2h (124–125°C ) has a higher melting point than compound 2c (79–81°C ), likely due to stronger intermolecular interactions from its phenylmethyl group.

- Optical Rotation : Compound 2c shows [α]D = -45.5 (CHCl₃), while compound 2h exhibits [α]D = -43.6 (CHCl₃), reflecting stereochemical consistency in chiral centers .

Reactivity and Functional Group Analysis

- Tosyloxy Group : A superior leaving group in the target compound and 229, enabling nucleophilic substitutions (e.g., cyanation or azide formation ).

- Benzoyl vs. tert-Butoxycarbonyl : The benzoyl group in the target compound may enhance electrophilicity compared to the electron-withdrawing tert-BOC in 229, affecting reactivity in coupling reactions .

Research Findings and Insights

- Yield Variations : Compound 2h (60% yield ) outperforms compound 2c (54% ), suggesting substituent steric/electronic effects on FC reaction efficiency.

- Tosyloxy Utility : The target compound’s tosyloxy group is critical for further derivatization, contrasting with carbamoyl or hydroxy groups in analogs .

- Chiral Consistency : The (2S,4R) configuration is retained in bioactive derivatives (e.g., patent compounds ), underscoring its pharmacological relevance.

Biologische Aktivität

(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives, notable for its diverse applications in medicinal chemistry and asymmetric synthesis. This article examines its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

- Molecular Formula : CHNOS

- Molecular Weight : 403.45 g/mol

- CAS Number : 31560-21-1

The biological activity of this compound primarily involves its role as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by stabilizing transition states during reactions.

Key Mechanisms:

- Nucleophilic Substitution : The tosyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse pyrrolidine derivatives.

- Catalysis : It serves as a chiral catalyst in enantioselective reactions, enhancing the yield of desired products.

- Antiviral and Anticancer Activity : The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals targeting viral infections and cancer.

Applications in Medicinal Chemistry

This compound is employed in various research contexts:

- Asymmetric Synthesis : Utilized as a building block for synthesizing enantiomerically pure compounds.

- Pharmaceutical Development : Acts as an intermediate in synthesizing antiviral and anticancer agents .

- Chiral Catalysis : Involved in developing chiral catalysts for various organic reactions .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrrolidine derivatives to highlight its unique properties:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| (2S,4R)-Methyl 1-benzoyl-4-hydroxy-pyrrolidine-2-carboxylate | Structure | Lacks tosyl group |

| (2S,4R)-Methyl 1-benzoyl-4-(methanesulfonyloxy)pyrrolidine-2-carboxylate | - | Contains methanesulfonyloxy group |

| (2S,4R)-Methyl 1-benzoyl-4-(bromomethoxy)pyrrolidine-2-carboxylate | - | Contains bromomethoxy group |

The presence of the tosyl group in this compound enhances its reactivity and versatility compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication pathways, making it a candidate for antiviral drug development .

- Anticancer Properties : In vitro studies demonstrated that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines .

- Chiral Catalysis : The compound has been successfully used in asymmetric synthesis processes, yielding high enantiomeric excesses in target molecules .

Q & A

Q. What are the optimized synthetic routes for (2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate?

A high-yielding (93%) synthesis involves reacting a precursor (e.g., methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate) with p-toluenesulfonyl chloride (TsCl) in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base and dimethylaminopyridine (DMAP) as a catalyst at 0°C to room temperature . Purification via flash column chromatography (30–40% ethyl acetate in petroleum ether) yields the product as a colorless oil.

| Key Reaction Parameters |

|---|

| Reagents: TsCl, Et₃N, DMAP |

| Solvent: CH₂Cl₂ |

| Temperature: 0°C → RT |

| Yield: 93% |

| Purification: Flash column chromatography |

Q. How is the compound characterized structurally?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, benzoyl and tosyloxy groups exhibit distinct aromatic proton signals (δ ~7.2–8.1 ppm) and carbonyl resonances (δ ~165–170 ppm) .

- X-ray Crystallography : A related compound, (2S,4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate, was resolved using SHELXL (monoclinic space group P2₁, a = 9.81 Å, b = 10.33 Å, c = 14.95 Å, β = 93.5°) . Refinement with SHELX software ensures accurate bond lengths and torsion angles .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C in dark, airtight containers to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

Advanced Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Pool Strategy : Start from trans-4-hydroxy-L-proline derivatives to preserve the (2S,4R) configuration .

- Protection/Deprotection : Use acid-labile groups (e.g., tert-butoxycarbonyl, Boc) to avoid racemization. For example, HCl in 1,4-dioxane selectively removes Boc without epimerization .

- Monitoring : Track stereochemical drift via chiral HPLC or polarimetry .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

- Torsion Angle Analysis : In the crystal structure of a related compound, the tosyloxy group adopts a pseudoaxial orientation (C4–O–S–C torsion angle = –68.5°), stabilizing the pyrrolidine ring in a twisted conformation .

- Disorder Modeling : SHELXL refines disordered solvent or substituents by partitioning occupancy factors (e.g., 70:30 for overlapping groups) .

Q. What biological relevance does this compound have in medicinal chemistry?

- HCV Protease Inhibition : Analogues with similar scaffolds (e.g., 4-(quinoxalinyloxy)pyrrolidine carboxylates) exhibit inhibitory activity against hepatitis C virus (HCV) NS3/4A protease. EC₅₀ values correlate with substituent hydrophobicity and steric bulk at the 4-position .

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzoyl moiety enhances binding to the protease’s S2 pocket .

Methodological Notes

- Contradictions in Data : While reports a 93% yield for tosylation, scaling up may reduce efficiency due to incomplete mixing or side reactions (e.g., sulfonate ester hydrolysis). Optimize stoichiometry (1.1 eq TsCl) and reaction time (15–24 hr) .

- SHELX Limitations : Although SHELXL is robust for small-molecule refinement, its handling of twinned macromolecular data requires manual intervention (e.g., HKL-5 input for twin law determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.